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Clk-IN-T3N

Chemical Biology Kinase Assay Negative Control

Chemical biology requires stringent matched controls to validate on-target activity. Generic negative controls introduce confounding variables in CLK family research. Clk-IN-T3N is the SGC/Takeda-validated negative control for pan-CLK inhibitor CLK-IN-T3. - **Key differentiator**: 3,5-di-tert-butylphenyl substitution abrogates ATP-binding, preserving physicochemical properties without kinase inhibition. - **Validated applications**: No off-target splicing changes (SE/RI events) or SR protein phosphorylation vs. active probe. - **Supply**: Multiple package sizes for routine lab use; immediate shipping.

Molecular Formula C37H47N5O2
Molecular Weight 593.8 g/mol
Cat. No. B11932743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClk-IN-T3N
Molecular FormulaC37H47N5O2
Molecular Weight593.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C2=CN3C=C(N=C3C=C2)NC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)N5CCN(CC5)C)C(C)(C)C
InChIInChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43)
InChIKeyBNTGVINQADRYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clk-IN-T3N: Negative Control for CLK Target Validation


CLK-IN-T3N (also known as T3-CLK-N, CAS 2561494-73-1) is a small-molecule chemical probe specifically designed and validated as the matched negative control for CLK-IN-T3 (T3-CLK), a potent and selective pan-CDC-like kinase (CLK) inhibitor . Its core structural scaffold mirrors that of CLK-IN-T3, thereby maintaining similar physicochemical properties [1]. However, a deliberate structural modification abrogates its ability to inhibit the intended CLK target, rendering CLK-IN-T3N functionally inert against CLK1, CLK2, and CLK3 in biochemical and cellular assays . This compound is therefore an essential, reference-standard tool for discriminating between on-target CLK-driven pharmacology and off-target or non-specific assay artifacts [2].

Workflow CLK target engagement validation
Selection Matched negative control for active pan-CLK probe
Use Context Alternative splicing and cell cycle assays

Why Clk-IN-T3N Is Essential for CLK Inhibitor Studies


In CLK signaling research, the use of a non-specific vehicle control (e.g., DMSO) or a poorly matched, low-potency CLK inhibitor as a comparator for CLK-IN-T3 introduces critical interpretative confounds. A vehicle control cannot account for potential polypharmacology or off-target binding that may arise from the specific chemical scaffold of CLK-IN-T3 [1]. Conversely, using a weak CLK inhibitor as a negative control can lead to a false 'rescue' or partial phenotype due to residual kinase inhibition at high screening concentrations [2]. CLK-IN-T3N is structurally matched to CLK-IN-T3 but has been engineered to exhibit no significant CLK inhibition, enabling the clean isolation of CLK-dependent effects . Its application is therefore mandated in high-fidelity chemical biology studies to ensure that observed changes in SR protein phosphorylation, alternative splicing, or cell cycle progression are truly CLK-mediated [3].

Unrelated negative controls may introduce physicochemical confounds, undermining target engagement interpretation.
Chemotype-mismatched controls can carry isoform-specific off-target effects that differ from the active probe.
Without a matched negative control, reliable on-target versus off-target phenotype attribution remains uncertain.

Clk-IN-T3N vs. CLK Inhibitors: Key Differentiation Evidence


Loss of CLK1/2/3 Inhibitory Activity

CLK-IN-T3N is functionally inactive against the primary CLK targets of its comparator, CLK-IN-T3. While CLK-IN-T3 potently inhibits CLK1, CLK2, and CLK3 with IC50 values of 0.67 nM, 15 nM, and 110 nM, respectively, CLK-IN-T3N exhibits no measurable inhibition of these kinases under identical enzymatic assay conditions [1][2]. This abrogation of activity is the result of a deliberate chemical modification, confirming its suitability as a true negative control compound [3].

CLK1/2/3 Inhibition
Head-to-head
CLK-IN-T3: CLK1 0.67 nM, CLK2 15 nM, CLK3 110 nM
Clk-IN-T3N: all >30,000 nM
Complete loss of inhibitory activity confirms matched negative control utility.
>45,000-fold loss (CLK1) enables confident on-target attribution.
Chemical Biology Kinase Assay Negative Control

No DYRK1A/B Inhibitory Activity

CLK-IN-T3 demonstrates moderate off-target activity against DYRK1A (IC50 = 260 nM) and DYRK1B (IC50 = 230 nM) [1]. In contrast, CLK-IN-T3N does not exhibit any inhibitory activity against DYRK1A or DYRK1B at comparable or higher concentrations, confirming its selective functional inertness across the CLK-DYRK kinome branch [2]. This selective inactivity is a critical advantage over using a generic kinase inhibitor as a control.

DYRK1A/B Off-targets
Head-to-head
CLK-IN-T3: DYRK1A 260 nM, DYRK1B 230 nM
Clk-IN-T3N: both >30,000 nM
Ensures DYRK pathways are not inadvertently perturbed in negative controls.
Important when DYRK and CLK pathways converge in splicing studies.
Kinase Selectivity Off-Target Profiling DYRK Family

No Suppression of SR Protein Phosphorylation

In cellular models, CLK-IN-T3 induces a mild but detectable G2/M cell cycle arrest after 24 hours of treatment (0.1–10.0 µM) and reduces phosphorylation of CLK-targeted SR proteins within 6 hours (0.5–1.0 µM) [1][2]. When cells are treated with CLK-IN-T3N under the same experimental conditions, no significant alterations in cell cycle distribution or SR protein phosphorylation are observed [3]. This stark contrast confirms that the cellular effects are driven by CLK inhibition and are not a result of general chemical toxicity or scaffold-driven off-target effects.

SR Protein Phosphorylation
Head-to-head
CLK-IN-T3 (0.5–1 μM, 6 h): decreases pSRSF1/4/6
Clk-IN-T3N: no detectable reduction
Demonstrates absence of cellular CLK target engagement by the negative control.
HeLa and HCT116 cells, phospho-specific immunoblotting.
Cellular Assay Phenotypic Screening Cancer Biology

Comparison with TG003: Chemotype-Specific Controls

CLK-IN-T3N is supplied by multiple independent vendors (e.g., MedChemExpress, TargetMol, Sigma-Aldrich) with a standard purity of ≥98% as verified by HPLC and identity confirmed by LC-MS and NMR . This level of analytical characterization exceeds the documentation often available for generic or custom-synthesized CLK inhibitor analogs, ensuring that researchers receive a consistent, high-quality tool. The availability of batch-specific certificates of analysis (CoA) upon request further supports rigorous experimental documentation and reproducibility [1].

TG003 Comparison
Class-level
TG003 (CLK1/2/4) has matched negative control TG009; Clk-IN-T3N is matched to pan-CLK1-3 inhibitor. Cross-chemotype substitution invalid due to isoform coverage mismatch.
Isoform-matched negative controls are required for valid target engagement studies.
Class-level inference; chemotype mismatch introduces confounding factors.
Chemical Probe Reproducibility Quality Control

Clk-IN-T3N Applications in CLK Research


Alternative Splicing Analysis by RNA-Seq

When using CLK-IN-T3 to assess anti-proliferative or cytotoxic effects in cancer models, co-treatment with CLK-IN-T3N is the gold-standard approach to discriminate between CLK-dependent growth inhibition and potential non-specific toxicity of the chemical scaffold. As demonstrated in the evidence, CLK-IN-T3N lacks the G2/M arrest and cytotoxicity seen with CLK-IN-T3, allowing researchers to confidently attribute observed changes in viability to CLK inhibition [1].

SR Protein Phosphorylation & Nuclear Speckle Dynamics

Studies investigating CLK-dependent alternative splicing (e.g., using minigene reporters or RNA-seq) require a rigorous negative control to confirm that changes in exon inclusion or skipping are not due to off-target kinase inhibition. CLK-IN-T3N, which does not decrease SR protein phosphorylation or alter splicing patterns, is essential for establishing the baseline and validating that splicing changes observed with CLK-IN-T3 are directly linked to CLK1/2/3 activity [1][2].

Conjoined Gene Formation and 3′-End Processing

For in vivo pharmacokinetic/pharmacodynamic (PK/PD) experiments where CLK target engagement (e.g., reduced phospho-SR proteins in tumor tissue) is used as a biomarker of compound activity, a cohort of animals treated with CLK-IN-T3N is a critical control arm. This arm controls for stress-induced changes in biomarker levels due to dosing procedures or formulation components, ensuring that the observed PD effect is a specific consequence of CLK inhibition [2].

Cell Cycle G2/M Arrest Validation

In high-content screening (HCS) campaigns using CLK-IN-T3 as a tool compound to induce morphological or subcellular changes (e.g., nuclear speckle reorganization), CLK-IN-T3N is the appropriate negative control. Its structural similarity to CLK-IN-T3, combined with its lack of CLK inhibitory activity, makes it superior to a DMSO control for identifying robust, on-target hits and for training machine learning algorithms used in image analysis pipelines [1].

Application
Selection Property
Validation Focus
Transcriptome-wide splicing profiling
Matched negative control for pan-CLK probe
On-target splicing change attribution
SR protein phosphorylation studies
Matched negative control for pan-CLK probe
Confirmation of CLK-dependent phosphorylation changes
Conjoined gene formation analysis
Matched negative control for pan-CLK probe
CLK-dependent CG formation validation
Cell cycle G2/M arrest research
Matched negative control for pan-CLK probe
CLK-specific cell cycle perturbation confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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